Boc-Ser(Tos)-OBzl
Overview
Description
Boc-Ser(Tos)-OBzl, also known as tert-butoxycarbonyl-L-serine-O-benzyl ester p-toluenesulfonate, is a protected amino acid derivative. It is commonly used in peptide synthesis as a building block. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group, a benzyl ester protecting the carboxyl group, and a p-toluenesulfonyl (Tos) group protecting the hydroxyl group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OBzl typically involves multiple steps:
Protection of the Amino Group: The amino group of serine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected serine.
Protection of the Hydroxyl Group: The hydroxyl group of Boc-Serine is then protected by reacting it with p-toluenesulfonyl chloride (TosCl) in the presence of a base like pyridine, forming Boc-Ser(Tos).
Protection of the Carboxyl Group: Finally, the carboxyl group is protected by esterification with benzyl alcohol (BzlOH) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OBzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Tos, and Bzl protecting groups under specific conditions.
Substitution Reactions: The Tos group can be substituted with other functional groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Tos group can be substituted using nucleophiles such as amines or thiols.
Coupling: Peptide bond formation using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products formed from these reactions include deprotected serine derivatives, substituted serine derivatives, and peptide chains incorporating this compound.
Scientific Research Applications
Boc-Ser(Tos)-OBzl is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the construction of complex peptides and proteins.
Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Employed in the synthesis of therapeutic peptides and peptidomimetics.
Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of Boc-Ser(Tos)-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Tos, and Bzl) prevent unwanted side reactions during peptide bond formation. The Boc group is stable under basic conditions but can be removed under acidic conditions. The Tos group is stable under neutral and acidic conditions but can be removed under basic conditions. The Bzl group is stable under acidic and basic conditions but can be removed via hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Tos)-OMe: Similar structure but with a methyl ester instead of a benzyl ester.
Boc-Ser(Bzl)-OH: Similar structure but without the Tos group.
Fmoc-Ser(Tos)-OBzl: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc as the protecting group.
Uniqueness
Boc-Ser(Tos)-OBzl is unique due to the combination of Boc, Tos, and Bzl protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577536 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94882-74-3 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94882-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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